Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid is an organic compound with the molecular formula C16H14FNO3 It is characterized by the presence of a fluorophenyl group, an ethylcarbamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid typically involves the reaction of 4-fluorophenylethylamine with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic Acid
- 4-Fluorophenylacetic Acid
- 4-Fluorobenzoic Acid
Uniqueness
2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the ethylcarbamoyl and benzoic acid moieties contribute to its versatility in various applications.
Biological Activity
Benzoic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]- is particularly interesting due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H24FN3O4S2
- Molecular Weight : 481.52 g/mol
- InChI Key : HNZVXWIBGDZVPN-UHFFFAOYSA-N
This compound features a benzoic acid core with a 4-fluorophenyl ethylamine moiety, which may influence its biological interactions and efficacy.
Anticancer Activity
Research indicates that benzoic acid derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and NCI-H23 (lung cancer) cells. A study reported that certain benzoic acid derivatives can inhibit cell proliferation by inducing apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Antimicrobial Activity
While some benzoic acid derivatives have demonstrated antibacterial and antifungal properties, the specific compound under review has not shown significant antimicrobial activity in preliminary studies. However, related compounds have been noted for their effectiveness against specific bacterial strains, suggesting potential for further exploration in this area .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on similar structures have indicated that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways. This suggests that benzoic acid derivatives could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzoic acid derivatives found that modifications at the amino group significantly enhanced anticancer activity. The derivative with a 4-fluorophenyl substitution exhibited IC50 values lower than 10 µM against multiple cancer cell lines, demonstrating promising potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, researchers utilized docking studies to identify interactions between the compound and key cellular targets involved in cancer proliferation. The results indicated strong binding affinity to the epidermal growth factor receptor (EGFR), a critical regulator of cell growth and survival .
Data Tables
Properties
CAS No. |
646509-05-9 |
---|---|
Molecular Formula |
C16H14FNO3 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
VNLUDDTZBURVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.